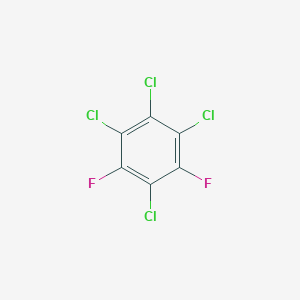
1,2,3,5-Tetrachloro-4,6-difluorobenzene
Cat. No. B075552
Key on ui cas rn:
1198-56-7
M. Wt: 251.9 g/mol
InChI Key: PVGPCHMQECZTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07595426B2
Procedure details


A solution of 100 g (0.88 mol) of 1,3-difluorobenzene in 1 l of 1,2-dichloroethane was admixed with 11.7 g (0.088 mol) of powdered AlCl3. 290 g of chlorine gas were subsequently passed into the solution at 0-5° C. After the end of the reaction, the HCl formed were driven out at about 20-25° C. by means of a stream of nitrogen, and the solution was filtered through silica gel. According to analysis by gas chromatography, the solution comprised 38.5% of dichlorodifluorobenzene, 33.6% of difluorotrichlorobenzenes, 14.5% of difluorotetrachlorobenzene as main components and also further components in the percentage range. A vacuum distillation gave, at 0.2 mbar in the temperature range 50-90° C., 60 g of a fraction comprising the title compound.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Al+3].[Cl-:10].[Cl-:11].[Cl-:12].[Cl:13]Cl>ClCCCl>[F:1][C:2]1[C:7]([Cl:10])=[C:6]([Cl:11])[C:5]([Cl:12])=[C:4]([F:8])[C:3]=1[Cl:13] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=CC=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
11.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
290 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were subsequently passed into the solution at 0-5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the end of the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

